Cas no 2460750-55-2 (8-Fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid)

8-Fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid is a fluorinated heterocyclic compound featuring an imidazopyridine core with a tetrahydropyran substituent. Its structural complexity and functional groups make it a valuable intermediate in pharmaceutical and agrochemical research. The fluorine atom enhances metabolic stability and bioavailability, while the carboxylic acid moiety allows for further derivatization. The oxan-4-yl group contributes to improved solubility and conformational flexibility. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, including kinase inhibitors and antimicrobial agents. Its high purity and well-defined synthetic pathway ensure reproducibility for research applications.
8-Fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid structure
2460750-55-2 structure
Product Name:8-Fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid
CAS No:2460750-55-2
MF:C13H13FN2O3
MW:264.252326726913
CID:5958565
PubChem ID:155820744
Update Time:2025-06-09

8-Fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid
    • EN300-6739723
    • 2460750-55-2
    • 8-Fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid
    • Inchi: 1S/C13H13FN2O3/c14-10-5-9(13(17)18)6-16-7-11(15-12(10)16)8-1-3-19-4-2-8/h5-8H,1-4H2,(H,17,18)
    • InChI Key: ONHYEKXXYVJIQC-UHFFFAOYSA-N
    • SMILES: FC1=CC(C(=O)O)=CN2C1=NC(=C2)C1CCOCC1

Computed Properties

  • Exact Mass: 264.09102044g/mol
  • Monoisotopic Mass: 264.09102044g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 349
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 63.8Ų

8-Fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid Pricemore >>

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Additional information on 8-Fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid

Introduction to 8-Fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid (CAS No. 2460750-55-2)

8-Fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid, identified by its CAS number 2460750-55-2, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazopyridine class, a structural motif known for its broad spectrum of biological activities and potential therapeutic applications. The presence of a fluoro substituent and an oxane ring in its molecular structure enhances its pharmacological properties, making it a valuable scaffold for drug discovery.

The chemical structure of 8-Fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid consists of an imidazo[1,2-a]pyridine core, which is a fused bicyclic system comprising an imidazole ring and a pyridine ring. The fluoro group at the 8-position introduces electronic and steric effects that can modulate the compound's interactions with biological targets. Additionally, the oxan-4-yl substituent at the 2-position contributes to the molecule's solubility and metabolic stability, which are critical factors in drug development.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated heterocycles in designing novel therapeutic agents. The fluoro group is particularly valuable due to its ability to enhance binding affinity, metabolic stability, and oral bioavailability. In particular, 8-Fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid has been studied for its potential as an intermediate in the synthesis of small-molecule inhibitors targeting various disease-related pathways.

One of the most promising areas of research involving 8-Fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid is its application in oncology. Preclinical studies have demonstrated that derivatives of this compound exhibit inhibitory activity against kinases and other enzymes involved in cancer cell proliferation and survival. The fluoro substituent plays a crucial role in optimizing the binding interactions with these targets, leading to enhanced efficacy and selectivity.

The oxane ring in 8-Fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid also contributes to its pharmacological profile by improving solubility and reducing toxicity. This feature is particularly important for developing drugs that require oral administration or prolonged exposure in biological systems. The carboxylic acid moiety at the 6-position provides a site for further functionalization, allowing chemists to tailor the compound's properties for specific therapeutic needs.

In addition to oncology, this compound has shown promise in other therapeutic areas such as anti-inflammatory and antiviral applications. Researchers have explored its potential as a lead compound for developing novel therapeutics targeting inflammatory diseases and viral infections. The unique structural features of 8-Fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid make it a versatile scaffold for drug discovery efforts aimed at addressing unmet medical needs.

The synthesis of 8-Fluoro-2-(oxan-4-yli midazo [1 , 2 -a ] pyridine -6 -carboxylic acid) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods are commonly employed in its preparation. These synthetic strategies not only facilitate the introduction of the fluoro and oxane substituents but also enhance the overall efficiency of the synthetic process.

Recent studies have also focused on understanding the metabolic fate of 8 - Fluoro - 2 - ( oxan - 4 - yl ) imidazo [ 1 , 2 -a ] pyridine -6 - carboxylic acid in vivo . Pharmacokinetic studies indicate that this compound exhibits favorable pharmacokinetic properties, including reasonable absorption, distribution, metabolism, and excretion (ADME) profiles. These findings are crucial for assessing its potential as a lead candidate for further development into a clinical drug.

The role of computational chemistry and molecular modeling has been instrumental in guiding the design and optimization of 8 - Fluoro - 2 - ( oxan - 4 - yl ) imidazo [ 1 , 2 -a ] pyridine -6 - carboxylic acid derivatives . By leveraging computational tools, researchers can predict binding affinities, identify key interaction sites with biological targets, and optimize molecular properties before conducting expensive experimental trials. This approach has significantly accelerated the drug discovery process and improved the success rate of lead optimization efforts.

In conclusion,8-Fluoro--(oxan--4--yl)imidazo[a][l,a]-pyridine--carbonyl--acid (CAS No.--2460750--55--z) represents a promising scaffold with diverse therapeutic applications . Its unique structural features , combined with favorable pharmacological properties , make it an attractive candidate for further development into novel therapeutic agents . Continued research efforts aimed at exploring its potential in various disease areas will likely yield significant advancements in pharmaceutical chemistry . p >

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